molecular formula C21H16N2O4S B2593446 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile CAS No. 476671-70-2

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile

Cat. No.: B2593446
CAS No.: 476671-70-2
M. Wt: 392.43
InChI Key: MOSOFRCXVOTYDL-CHHVJCJISA-N
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Description

The compound “(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile” is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a benzo[d][1,3]dioxol group at the 4-position and a 2,4-dimethoxyphenyl moiety at the 3-position of the acrylonitrile scaffold. This structure combines electron-rich aromatic systems (dimethoxy and dioxolane groups) with a thiazole heterocycle, which is frequently associated with bioactive properties .

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-24-16-5-3-14(19(9-16)25-2)7-15(10-22)21-23-17(11-28-21)13-4-6-18-20(8-13)27-12-26-18/h3-9,11H,12H2,1-2H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSOFRCXVOTYDL-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-(benzo[d][1,3]dioxol-5-yl)thiazole with 2,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its structural features:

  • Anticancer Properties : Preliminary studies indicate that this compound may possess cytotoxic effects against several cancer cell lines. The presence of the thiazole and acrylonitrile groups is often associated with enhanced anticancer efficacy due to their ability to interact with cellular pathways involved in cancer proliferation and apoptosis.
  • Antimicrobial Activity : Similar compounds have shown notable antimicrobial properties, suggesting that (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile may also exhibit effectiveness against various pathogens.
  • Anti-inflammatory Effects : The structural components of the compound may contribute to anti-inflammatory activities, which are significant in treating conditions involving chronic inflammation.

Case Studies

Several studies have explored the applications of structurally similar compounds and have provided insights into the potential uses of this compound:

  • Cytotoxicity Assays : Research has demonstrated that compounds with similar thiazole and acrylonitrile structures exhibit significant cytotoxicity against various human cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Antimicrobial Testing : Compounds featuring benzo[d][1,3]dioxole moieties have been tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a promising inhibitory effect on bacterial growth, suggesting potential therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The thiazole core in the target compound may offer distinct electronic properties compared to benzothiazole analogs (e.g., reduced aromaticity, altered steric profile) .
  • 2,4-Dimethoxyphenyl substituents likely increase solubility and membrane permeability compared to nonpolar aryl groups (e.g., unsubstituted phenyl) .
  • Benzo[d][1,3]dioxol groups, seen in the target compound and analogs, are associated with metabolic stability and enhanced binding to hydrophobic pockets in enzymes .

Key Observations :

  • The target compound’s synthesis likely follows protocols similar to and , utilizing ethanol as a solvent and amine catalysts to promote Z-configuration .

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound may enhance AChE inhibitory activity compared to non-methoxy analogs, as seen in related studies .
  • The Z-configuration (vs. E-isomers) could favor specific binding conformations, though this requires experimental validation .

Biological Activity

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a benzodioxole moiety, and an acrylonitrile group, which contribute to its diverse biological interactions. The structure suggests potential applications in medicinal chemistry, particularly in the fields of oncology and metabolic disorders.

Structural Characteristics

The molecular formula of this compound is C19H18N2O3SC_{19}H_{18}N_2O_3S with a molecular weight of approximately 350.42 g/mol. The presence of multiple aromatic systems and heterocycles enhances its reactivity and biological interactions.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of α-amylase, impacting glucose metabolism
AntioxidantScavenging free radicals

Enzyme Inhibition

The compound has shown promise as an inhibitor of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays have demonstrated that it can effectively lower blood glucose levels by inhibiting this enzyme's activity, making it a candidate for further investigation as an antidiabetic agent.

Antioxidant Activity

The presence of methoxy groups in the structure suggests potential antioxidant properties. Compounds with similar configurations have been shown to scavenge free radicals effectively, providing protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of related thiazole-based compounds on various cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 26 µM to 65 µM against several cancer types, indicating moderate to high efficacy ( ).
  • α-Amylase Inhibition : Another research effort focused on the α-amylase inhibitory activity of benzodioxole derivatives. The compound demonstrated an IC50 value of 0.85 µM, showcasing its potential as a therapeutic agent for managing diabetes ( ).

The biological activity of this compound is likely mediated through multiple pathways:

  • Cell Signaling Pathways : Interaction with key signaling molecules involved in apoptosis and cell cycle regulation.
  • Enzyme Modulation : Direct inhibition of enzymes such as α-amylase and potentially others involved in metabolic pathways.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acrylonitrile moiety undergoes nucleophilic additions at the α,β-unsaturated position. For example:

2.1. Thiol Addition

Thiols react selectively at the β-position due to the electron-withdrawing nitrile group:

Acrylonitrile+RSHEtOH, rtβ-thioether adduct\text{Acrylonitrile} + \text{RSH} \xrightarrow{\text{EtOH, rt}} \text{β-thioether adduct}

Thiol Reaction Time Yield
Benzyl mercaptan2 h78%
4-Methoxythiophenol3 h82%

Cyclization Reactions

The thiazole ring facilitates heterocyclization with dienophiles or bifunctional nucleophiles:

3.1. Formation of Pyrazoline Derivatives

Reaction with hydrazine hydrate yields pyrazoline hybrids, which exhibit enhanced bioactivity :

Acrylonitrile+NH2NH2H2OMeOH, ΔPyrazoline-thiazole conjugate\text{Acrylonitrile} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \xrightarrow{\text{MeOH, Δ}} \text{Pyrazoline-thiazole conjugate}

Conditions Product Application
Methanol, reflux (4 h)5-(Thiazolyl)pyrazoline-3-carbonitrileAnticancer lead compound

Catalytic Functionalization

Microwave-assisted catalysis enhances reaction efficiency:

4.1. Suzuki-Miyaura Coupling

The benzodioxole moiety participates in palladium-catalyzed cross-couplings:

Bromobenzodioxole-thiazole+Arylboronic acidPd(PPh3)4,MWBiaryl product\text{Bromobenzodioxole-thiazole} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{MW}} \text{Biaryl product}

Catalyst Time (Conventional vs. MW) Yield
Pd(PPh3_3)4_412 h vs. 20 min45% → 88%

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s acetylcholinesterase (AChE) inhibition is linked to its reactivity profile:

  • The acrylonitrile group interacts with the catalytic serine residue via covalent bonding .

  • The thiazole and benzodioxole moieties enhance binding to hydrophobic pockets in the enzyme .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile, and what reaction conditions optimize yield?

  • Methodology : The compound’s thiazole core can be synthesized via cyclocondensation of substituted thiosemicarbazides with α-halo carbonyl compounds. For the Z-configuration acrylonitrile moiety, a Knoevenagel condensation between a thiazole-substituted acetonitrile and an aromatic aldehyde (e.g., 2,4-dimethoxybenzaldehyde) is typically employed. Catalytic bases like piperidine or acetic acid in refluxing ethanol (70–80°C, 6–8 h) enhance stereochemical control . Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm), thiazole protons (δ 7.2–8.1 ppm), and acrylonitrile C≡N (δ 120–125 ppm).
  • X-ray crystallography : Resolves Z/E isomerism; intermolecular interactions (e.g., π-π stacking between benzodioxole and dimethoxyphenyl groups) stabilize the crystal lattice .
  • IR spectroscopy : Confirms nitrile stretching (~2220 cm⁻¹) and C-O-C vibrations from benzodioxole (1250–1270 cm⁻¹) .

Q. How does the Z-configuration influence the compound’s electronic properties?

  • Methodology : Density Functional Theory (DFT) calculations reveal that the Z-isomer exhibits a planar geometry, enabling conjugation between the thiazole’s π-system and the acrylonitrile group. This enhances intramolecular charge transfer (ICT), as evidenced by redshifted UV-Vis absorption (λmax ~380 nm in DMSO) compared to the E-isomer .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the Knoevenagel condensation step?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve aldehyde electrophilicity but may promote polymerization. Ethanol/acetic acid mixtures (4:1 v/v) balance reactivity and stability .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) reduce reaction time but risk over-functionalization. Piperidine (0.5–1.0 eq.) minimizes byproducts .
  • Temperature control : Reflux at 70–75°C prevents retro-aldol decomposition.

Q. How can conflicting biological activity data across studies be resolved?

  • Methodology :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., MTT assay vs. resazurin reduction in cancer cell lines).
  • SAR analysis : Substituent effects (e.g., electron-withdrawing groups on the dimethoxyphenyl ring) correlate with cytotoxicity. For example, replacing 2,4-dimethoxy with 3,4-dichloro groups increases potency against HeLa cells (IC₅₀ from 12.5 μM to 4.7 μM) .
  • Solubility correction : Use co-solvents (DMSO ≤0.1% v/v) to avoid false negatives in aqueous assays.

Q. What computational approaches predict binding interactions with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : The compound’s thiazole and benzodioxole moieties show affinity for ATP-binding pockets (e.g., EGFR kinase, GlideScore −8.2 kcal/mol) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding.
  • ADMET prediction (SwissADME) : High GI absorption (LogP ~3.2) but potential CYP3A4 inhibition alerts for toxicity .

Q. How do steric and electronic factors influence regioselectivity in thiazole ring functionalization?

  • Methodology :

  • Steric maps (Mercury Software) : The 4-position of the thiazole is less hindered, favoring electrophilic substitution (e.g., bromination with NBS in CCl₄).
  • Hammett analysis : Electron-donating groups (e.g., methoxy) on the benzodioxole ring increase nucleophilicity at the thiazole’s 2-position, directing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) .

Data Contradiction Analysis

Q. Why do some studies report poor antimicrobial activity despite structural similarity to active analogs?

  • Resolution : The compound’s high LogP (~3.5) may reduce membrane permeability in Gram-negative bacteria (e.g., E. coli). Modifying the acrylonitrile to a carboxylate improves hydrophilicity (LogP ~1.8) and restores activity (MIC 8 μg/mL vs. 64 μg/mL for parent compound) .

Q. How does solvent polarity affect the compound’s stability during photophysical studies?

  • Resolution : In polar solvents (e.g., methanol), the Z-isomer undergoes partial isomerization to the E-form under UV light (365 nm, 1 h), altering fluorescence quantum yield (Φ from 0.42 to 0.28). Use degassed DCM or THF for stable measurements .

Key Research Findings

  • Synthetic Yield : 58–65% via optimized Knoevenagel conditions .
  • Biological Activity : IC₅₀ = 12.5 μM (MCF-7), 15.3 μM (A549) .
  • Thermal Stability : Decomposition onset at 220°C (TGA, N₂ atmosphere) .

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